molecular formula C13H18FNO2 B14903108 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide

2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide

Cat. No.: B14903108
M. Wt: 239.29 g/mol
InChI Key: DFYDCRIXCDYJPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is an organic compound that belongs to the class of acetamides It features a fluorophenoxy group and a tert-pentyl group attached to the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide typically involves the reaction of 3-fluorophenol with an appropriate acylating agent to form the 3-fluorophenoxy intermediate. This intermediate is then reacted with tert-pentylamine under suitable conditions to yield the final product. Common reagents and conditions may include:

    Reagents: 3-fluorophenol, acylating agent (e.g., acetic anhydride), tert-pentylamine.

    Conditions: Solvent (e.g., dichloromethane), base (e.g., triethylamine), temperature control.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxide derivatives.

    Reduction: Reduction of the amide group to amine.

    Substitution: Halogen substitution reactions on the fluorophenoxy ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane.

    Substitution: Reagents like sodium iodide (NaI) in acetone for halogen exchange.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amine.

    Substitution: Halogen-substituted derivatives.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorophenoxy group can enhance binding affinity and selectivity, while the tert-pentyl group can influence the compound’s pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

    2-(4-Fluorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with the fluorine atom at the para position.

    2-(3-Chlorophenoxy)-N-(tert-pentyl)acetamide: Similar structure with a chlorine atom instead of fluorine.

    2-(3-Fluorophenoxy)-N-(tert-butyl)acetamide: Similar structure with a tert-butyl group instead of tert-pentyl.

Uniqueness

2-(3-Fluorophenoxy)-N-(tert-pentyl)acetamide is unique due to the specific positioning of the fluorine atom and the tert-pentyl group, which can influence its chemical reactivity, biological activity, and physical properties compared to similar compounds.

Properties

Molecular Formula

C13H18FNO2

Molecular Weight

239.29 g/mol

IUPAC Name

2-(3-fluorophenoxy)-N-(2-methylbutan-2-yl)acetamide

InChI

InChI=1S/C13H18FNO2/c1-4-13(2,3)15-12(16)9-17-11-7-5-6-10(14)8-11/h5-8H,4,9H2,1-3H3,(H,15,16)

InChI Key

DFYDCRIXCDYJPO-UHFFFAOYSA-N

Canonical SMILES

CCC(C)(C)NC(=O)COC1=CC(=CC=C1)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.